Plastoquinone

Vue d'ensemble

Description

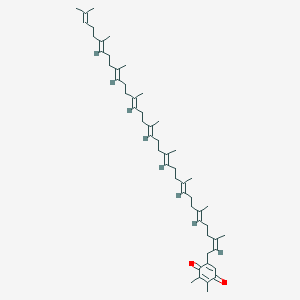

Plastoquinone 9, also known as koflerquinone or Q 254, belongs to the class of organic compounds known as polyprenylbenzoquinones. Polyprenylbenzoquinones are compounds containing a polyisoprene chain attached to a quinone at the second ring position. This compound 9 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound 9 is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound 9 can be found in anise, barley, and pulses. This makes this compound 9 a potential biomarker for the consumption of these food products.

Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.

Applications De Recherche Scientifique

Protection Antioxydante dans les Organismes Vivants

La Plastoquinone sert d'antioxydant puissant, en particulier dans les membranes lipidiques des cellules. Elle joue un rôle crucial dans la protection des composants cellulaires contre les dommages oxydatifs causés par les espèces réactives de l'oxygène (ROS). Cette protection est essentielle pour maintenir l'intégrité des fonctions cellulaires et prévenir les maladies associées au stress oxydatif, telles que le cancer et la maladie d'Alzheimer .

Régulation des Espèces Réactives de l'Oxygène

Dans les tissus animaux et végétaux, la this compound agit comme un régulateur des niveaux de ROS. En modulant l'équilibre entre la production et la neutralisation des ROS, elle contribue à prévenir les effets destructeurs de ces molécules hautement réactives, qui peuvent entraîner un dysfonctionnement enzymatique, une oxydation des acides nucléiques et une peroxydation lipidique .

Antioxydant Membranaire chez les Organismes Phototrophes

La nature liposoluble de la this compound en fait un excellent antioxydant membranaire pour les organismes phototrophes. Elle protège les zones hydrophobes des cellules, telles que les membranes lipidiques, contre les dommages oxydatifs, assurant la santé et la fonctionnalité de ces structures vitales .

Potentiel Thérapeutique dans le Traitement du Cancer

La recherche a montré que la this compound et ses analogues présentent un potentiel en tant qu'agents anticancéreux. Plus précisément, des études sur des lignées de cellules cancéreuses colorectal ont démontré l'activité antiproliférative des dérivés de la this compound, soulignant leur promesse en thérapie anticancéreuse .

Application en Recherche Biochimique

Les propriétés de la this compound, telles que sa capacité à éteindre la fluorescence, en font un outil précieux en recherche biochimique. Par exemple, elle peut être utilisée pour estimer le taux de diffusion latérale dans les modèles de membrane, aidant à l'étude de la dynamique membranaire et des interactions protéiques .

Mécanisme D'action

Target of Action

Plastoquinone (PQ) is an essential component of photosynthesis, functioning as an electron transporter in the electron transport chain of oxygenic photosynthesis . It primarily targets the Photosystem II (PSII) of oxygenic photosynthetic organisms . The reaction center (RC) core of PSII mediates the light-induced electron transfer leading to water splitting and production of reduced this compound molecules .

Mode of Action

The interaction of this compound with its targets involves a series of complex processes. Light-induced charge separation within the RC leads to the oxidation of P680 (a chlorophyll a molecule) to form the cationic radical P680 ·+ and the release of an electron that travels across the membrane to the primary quinone electron acceptor, this compound Q A (PQ A) . The reduced PQ A, anchored to the D2 protein, transfers electrons to the secondary acceptor, this compound B (PQ B). In turn, the mobile PQ B bound to the D1 subunit accepts two electrons and undergoes protonation to plastoquinol (PQH2) .

Biochemical Pathways

This compound plays a crucial role in various functional and metabolic processes, such as light acclimation, biosynthesis of metabolites, and gene expression . It is involved in photophosphorylation located in chloroplast thylakoids . The biosynthetic pathways and enzymes involved in the production of PQ-9 and tocopherols in plants have been clarified with genetic, genomic, and biochemical studies .

Result of Action

This compound has multiple functions, acting as an antioxidant that scavenges reactive oxygen species and mitigates lipid peroxidation in planta, supplementing the photoprotection provided by β-carotene in photosystem II and tocopherols in the thylakoid lipid phase . It also plays a role in the biosynthesis of chloroplast metabolites .

Action Environment

The distribution of this compound is modulated dynamically by various regulatory enzymes as a function of the environmental conditions . It is partitioned in the chloroplast between thylakoids, plastoglobules, and envelopes . Its biosynthesis requires tight environmental control and active exchange of this compound between the thylakoid membranes and the plastoglobules .

Analyse Biochimique

Biochemical Properties

Plastoquinone participates in the electron transport chain of oxygenic photosynthesis and the aerobic respiratory chain . It interacts with various enzymes, proteins, and other biomolecules, playing indispensable roles in plant growth and development . It is involved in the biosynthesis and metabolism of important chemical compounds, acts as antioxidants, and regulates gene expression and cell signal transduction .

Cellular Effects

This compound influences cell function by participating in the regulation of electron transport in chloroplasts . It impacts cell signaling pathways, gene expression, and cellular metabolism . It also plays a role in maintaining an optimal balance between ATP and NADPH, which is necessary for the functioning of the Calvin-Benson cycle .

Molecular Mechanism

The mechanism of action of this compound involves its role as an electron transporter. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the bifurcated oxidation of plastoquinol at the catalytic site Qo, i.e., the reaction of electron transfer from plastoquinol to the Fe2S2 cluster of the high-potential Rieske iron–sulfur protein .

Temporal Effects in Laboratory Settings

It is known that this compound plays a vital role in the electron transport chain, influencing the overall rate of plastoquinol turnover .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the electron transport chain of oxygenic photosynthesis and the aerobic respiratory chain . It also has effects on metabolic flux or metabolite levels .

Subcellular Localization

This compound is localized in chloroplast thylakoids and the mitochondrial inner membrane, where it plays a role in photophosphorylation and oxidative phosphorylation . The effects of its subcellular localization on its activity or function are an active area of research.

Propriétés

IUPAC Name |

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUYMLZIRPABFK-IQSNHBBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893791 | |

| Record name | Plastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-57-4 | |

| Record name | Plastoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plastoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLASTOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

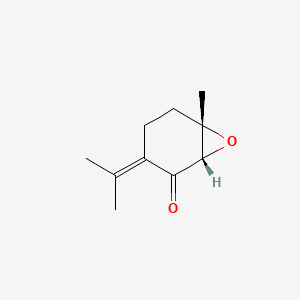

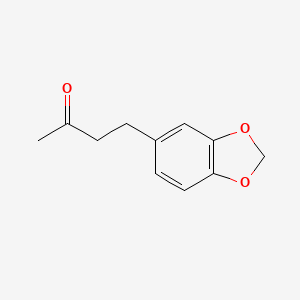

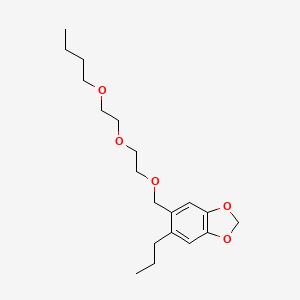

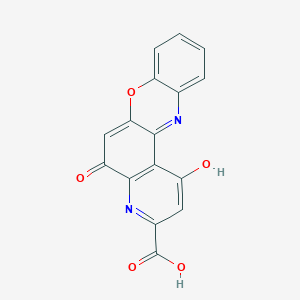

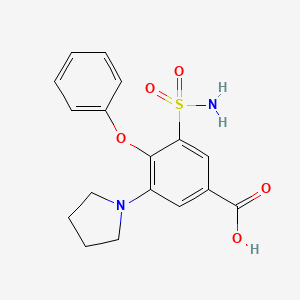

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of plastoquinone?

A1: this compound A has the molecular formula C53H80O2 and a molecular weight of 748.5 g/mol. []

Q2: Does this compound have any specific spectroscopic properties?

A2: this compound exhibits characteristic UV absorption spectra. Its redox changes can be monitored through absorbance changes in the UV region, particularly at 265 nm. [, ]

Q3: What is the primary function of this compound in photosynthesis?

A3: this compound acts as a mobile electron carrier within the thylakoid membrane of chloroplasts. It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex. [, ]

Q4: How does this compound interact with Photosystem II?

A4: this compound molecules bind to specific sites within PSII, namely the QB site. After accepting two electrons from PSII, this compound is reduced to plastohydroquinone (PQH2), taking up two protons from the stroma. [, , ]

Q5: What happens to plastohydroquinone after it leaves Photosystem II?

A5: PQH2 diffuses through the thylakoid membrane to the cytochrome b6f complex, where it donates its electrons to the cytochrome f and releases protons into the thylakoid lumen. [, ]

Q6: What is the significance of this compound's role in proton translocation?

A6: The coupled electron and proton transfer by this compound contributes to the formation of a proton gradient across the thylakoid membrane. This gradient is essential for ATP synthesis, providing the energy for various cellular processes. [, , ]

Q7: Are there any other roles of this compound in photosynthesis besides electron transport?

A7: Research suggests that this compound may be involved in the Mehler reaction, where it participates in the reduction of oxygen to superoxide anion radicals and the subsequent reduction of superoxide to hydrogen peroxide. []

Q8: How is this compound synthesized in plants?

A8: The biosynthesis of this compound involves several steps, starting from the precursor molecule homogentisic acid. The process occurs within the chloroplast and utilizes mevalonic acid for the formation of its prenyl side chain. [, , ]

Q9: Is this compound synthesis regulated?

A9: The biosynthesis of this compound is influenced by light exposure. Etiolated tissues have lower levels of this compound compared to green tissues. Upon illumination, the levels of this compound increase, coinciding with the formation of the thylakoid membrane. [, ]

Q10: How does this compound contribute to the regulation of gene expression in chloroplasts?

A10: The redox state of the this compound pool can act as a signal for regulating the transcription of chloroplast genes. Studies have shown that changes in this compound redox state affect the transcription of the psaB gene, which encodes a subunit of photosystem I. []

Q11: How do certain herbicides interact with this compound?

A11: Some herbicides, like DCMU, act by binding to the QB site in PSII, thereby blocking the binding and function of this compound. This disrupts electron transport and inhibits photosynthesis. [, ]

Q12: Can the effects of such herbicides be reversed?

A12: In some cases, the inhibitory effects of herbicides like isoxaflutole and pyrazolate, which disrupt this compound biosynthesis, can be reversed by adding exogenous this compound derivatives to the system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)